What are the chemical properties of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride?
What are the chemical properties of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties, reactivity, and synthetic utility of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride. As a bifunctional molecule, it incorporates a reactive electrophilic center and a pharmaceutically relevant heterocyclic scaffold, making it a valuable building block in medicinal chemistry and materials science.
Compound Identity and Structure
5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride is the salt form of the corresponding free base (CAS No. 278798-05-3)[1]. The hydrochloride salt enhances stability and can improve solubility in certain solvent systems, which is advantageous for various synthetic applications. The pyrazole ring system is known to exist as a mixture of tautomers; protonation to form the hydrochloride salt can influence this equilibrium.
The fundamental structure consists of a five-membered pyrazole ring substituted with a methyl group at the C3 position and a chloromethyl group at the C5 position. The hydrochloride salt form implies that one of the nitrogen atoms of the pyrazole ring is protonated and associated with a chloride counter-ion.
Caption: Structure of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride.
Physicochemical Properties
Specific experimental data for 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride is not widely published. The properties in the table below are either calculated or inferred from the free base and closely related analogs. The salt form is expected to be a crystalline solid with a higher melting point and greater aqueous solubility than its free base.
| Property | Value / Information | Source / Basis |
| CAS Number | 278798-05-3 (Free Base) | [1] |
| Molecular Formula | C₅H₈Cl₂N₂ | Calculated |
| Molecular Weight | 167.04 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | General properties of hydrochloride salts |
| Predicted XlogP | ~2.3 (for related phenyl analog) | [2] |
Chemical Reactivity and Synthetic Logic
The utility of this compound stems from two key reactive features: the electrophilic chloromethyl group and the nucleophilic/coordinating pyrazole ring.
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is the primary site of reactivity. It is analogous to a benzylic halide, making the carbon atom highly susceptible to nucleophilic substitution (SN2) reactions. This functionality allows for the covalent attachment of the pyrazole scaffold to a wide variety of molecules.
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Mechanism of Action : The chloromethyl group acts as a potent electrophile, readily reacting with nucleophiles such as amines, thiols, alcohols, and carbanions. This reaction displaces the chloride ion and forms a new carbon-nucleophile bond, effectively tethering the pyrazole moiety to the target molecule.
This reactivity is foundational to its use as a building block. For instance, in drug discovery, it can be used to introduce the (3-methyl-1H-pyrazol-5-yl)methyl group, a common pharmacophore, onto a lead scaffold to modulate its biological activity, solubility, or metabolic stability.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms.
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Tautomerism : 1H-pyrazoles without a substituent on a nitrogen atom exhibit tautomerism, where the proton can reside on either nitrogen[3]. The presence of substituents at the 3- and 5-positions makes the two nitrogen atoms non-equivalent.
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N-Alkylation/Arylation : The "unprotonated" nitrogen atom of the pyrazole ring is nucleophilic and can participate in reactions such as N-alkylation or N-arylation, although this is less favorable in the hydrochloride salt form without the addition of a base.
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Electrophilic Aromatic Substitution : The pyrazole ring can undergo electrophilic substitution, typically at the C4 position, which is activated by the two nitrogen atoms. However, the protonated state of the hydrochloride salt would deactivate the ring towards this type of reaction.
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Coordination Chemistry : The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with transition metals, a property exploited in the development of catalysts and materials[4].
Synthesis of Pyrazole Derivatives
The general synthesis of the pyrazole core often involves a [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[5]. The regioselectivity of this reaction (i.e., the final positions of the substituents) can be a significant challenge. Interestingly, the choice of the hydrazine reactant, specifically using a hydrazine hydrochloride salt versus the free base, can control the regiochemical outcome of the cyclization, providing a strategic advantage in complex syntheses[5][6].
Experimental Protocol: Nucleophilic Substitution
This section provides a representative, field-proven protocol for the SN2 reaction of 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride with a secondary amine, a common transformation in pharmaceutical synthesis.
Objective: To synthesize 5-((diethylamino)methyl)-3-methyl-1H-pyrazole.
Methodology:
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Reagent Preparation:
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In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or DMF.
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The choice of solvent is critical; it must be able to dissolve the starting material and reagents without participating in the reaction. Acetonitrile is often a good first choice.
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Addition of Reagents:
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To the stirred solution, add diethylamine (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the electrophile.
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).
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Causality : Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to generate the free-base pyrazole in situ. The second equivalent scavenges the HCl that is produced during the SN2 reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive.
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Reaction Conditions:
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Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) to facilitate the reaction.
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Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure (rotary evaporation).
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Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine to remove the amine hydrochloride salt and any other water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
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The crude product can then be purified by silica gel column chromatography to yield the pure tertiary amine product.
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Caption: Workflow for the synthesis of a tertiary amine from the title compound.
Safety and Handling
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Hazard Classification : Based on analogs, the compound may be classified as harmful if swallowed (Acute Toxicity 4, Oral).
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Irritant : As a reactive alkylating agent, it should be considered a skin, eye, and respiratory tract irritant. Direct contact should be avoided.
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Handling Precautions :
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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References
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Benchchem. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride.
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BLDpharm. 5-(Chloromethyl)-3-methyl-1H-pyrazole.
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National Center for Biotechnology Information. (2010). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3006.
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da Rosa, G. Z., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(26), 21973–21984.
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Sigma-Aldrich. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.
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ResearchGate. (2015). Chloromethylation of pyrazole ring. Russian Journal of General Chemistry.
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BOC Sciences. CAS 77509-88-7 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole.
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PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.
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MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4987.
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Hu, L., et al. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Heterocyclic Communications, 9(2), 199-202.
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ResearchGate. a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl.
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PubChemLite. 5-(chloromethyl)-3-phenyl-1h-pyrazole hydrochloride.
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PubChemLite. 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole.
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ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
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